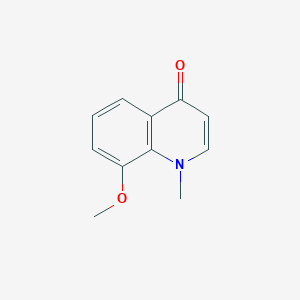

8-methoxy-1-methylquinolin-4(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

8-methoxy-1-methylquinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-12-7-6-9(13)8-4-3-5-10(14-2)11(8)12/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUDLIXAFLJCCNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=O)C2=C1C(=CC=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Structure, Conformation, and Spectroscopic Characterization of 8 Methoxy 1 Methylquinolin 4 1h One Analogs

Elucidation of Molecular Structure by Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For analogs of 8-methoxy-1-methylquinolin-4(1H)-one, ¹H and ¹³C NMR studies provide invaluable information about the chemical environment of each proton and carbon atom.

In the ¹H-NMR spectrum of an analog, methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate, the peak for the N-CH₃ protons is observed at 4.11 ppm. mdpi.com The protons of the ester group's OCH₃ appear at 3.79 ppm, while the S-CH₃ protons are slightly shifted to 2.54 ppm. mdpi.com For a related compound, methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate, the 4-OCH₃ protons present a signal at 4.03 ppm. mdpi.com Aromatic protons for these structures typically appear as multiplets in the downfield region of the spectrum, as seen in methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate where aromatic protons are observed between 7.48 and 8.16 ppm. mdpi.com

¹³C-NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. For methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate, the carbon of the N-CH₃ group resonates at 36.9 ppm, the ester's OCH₃ carbon at 52.1 ppm, and the S-CH₃ carbon at 19.0 ppm. mdpi.com The carbonyl carbon (C=O) of the quinolinone ring is typically found significantly downfield.

Table 1: ¹H-NMR Spectroscopic Data for this compound Analogs

| Compound | Functional Group | Chemical Shift (δ, ppm) |

|---|---|---|

| Methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate mdpi.com | N-CH₃ | 4.11 (s, 3H) |

| COOCH₃ | 3.79 (s, 3H) | |

| S-CH₃ | 2.54 (s, 3H) | |

| Aromatic H | 7.48 - 8.16 (m) | |

| Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate mdpi.com | 4-OCH₃ | 4.03 (s, 3H) |

| COOCH₃ | 3.94 (s, 3H) | |

| S-CH₃ | 2.62 (s, 3H) |

Table 2: ¹³C-NMR Spectroscopic Data for Methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate mdpi.com

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C=O | 172.4 |

| Aromatic/Olefinic C | 118.2 - 148.1 |

| COOCH₃ | 52.1 |

| N-CH₃ | 36.9 |

Confirmation of Molecular Identity through Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For quinolinone analogs, techniques such as Electrospray Ionization (ESI) and Electron Ionization (EI) are commonly employed.

For the analog 8-Methoxy-4-(4-methoxyphenyl)quinoline, EI-MS analysis shows a molecular ion peak [M⁺] at an m/z of 266, which corresponds to its molecular weight. nih.gov A significant fragment is observed at m/z 251, resulting from the loss of a methyl group ([M-CH₃]⁺). nih.gov Similarly, LC/MS analysis of methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate shows a protonated molecular ion peak [M+H]⁺ at m/z 264.0. mdpi.com High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. For example, the calculated [M+H]⁺ for C₁₄H₁₅BrNO₃, a brominated isoquinoline analog, is 324.0230, with the found value being 324.0228, confirming its elemental composition.

Table 3: Mass Spectrometry Data for this compound Analogs

| Compound | Ionization Method | m/z (Observed) | Ion Type |

|---|---|---|---|

| 8-Methoxy-4-(4-methoxyphenyl)quinoline nih.gov | EI | 266 | [M]⁺ |

| EI | 251 | [M-CH₃]⁺ | |

| Methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate mdpi.com | LC/MS | 264.0 | [M+H]⁺ |

Analysis of Functional Groups via Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 8-methoxy-4-(4-methoxyphenyl)quinoline shows characteristic absorption bands. nih.gov The bands at 3004, 2934, and 2838 cm⁻¹ are attributed to C-H stretching vibrations of the aromatic and methyl groups. nih.gov A strong absorption at 1673 cm⁻¹ corresponds to the C=O stretching vibration, while the peak at 1607 cm⁻¹ is indicative of C=C stretching within the aromatic rings. nih.gov The prominent band at 1249 cm⁻¹ is characteristic of the C-O stretching of the methoxy (B1213986) group. nih.gov

Table 4: Infrared (IR) Spectroscopy Data for 8-Methoxy-4-(4-methoxyphenyl)quinoline nih.gov

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3004, 2934, 2838 | C-H stretch | Aromatic, Methyl |

| 1673 | C=O stretch | Carbonyl |

| 1607 | C=C stretch | Aromatic |

| 1501 | C=C stretch | Aromatic |

Solid-State Structural Determination Using X-ray Crystallography

X-ray crystallography provides definitive three-dimensional structural information, including bond lengths, bond angles, and crystal packing. The analysis of single crystals of quinolinone analogs offers a precise map of the atomic arrangement in the solid state.

The crystal structure of 8-methoxy-4-(4-methoxyphenyl)quinoline reveals a monoclinic crystal system. nih.gov Its quinoline (B57606) ring system is nearly planar. nih.gov Another analog, 3-ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one, also crystallizes in a monoclinic system, with its quinoline ring being approximately planar. nih.gov In the crystal lattice of this compound, molecules are linked by N-H···O and O-H···O hydrogen bonds, forming chains. nih.gov These chains are further stabilized by π–π interactions between the pyridine and benzene rings of adjacent molecules. nih.gov

Table 5: X-ray Crystallographic Data for this compound Analogs

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

|---|---|---|---|---|---|---|

| 8-Methoxy-4-(4-methoxyphenyl)quinoline nih.gov | Monoclinic | P2₁/c | 9.362 | 10.355 | 14.276 | 101.556 |

| 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one nih.gov | Monoclinic | P2₁/c | 11.4824 | 6.9072 | 14.4978 | 113.1283 |

| Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate mdpi.com | Monoclinic | P2₁/c | 9.5401 | 11.8332 | 11.858 | 109.436 |

*Note: For the triclinic system, α = 96.170° and γ = 98.598° are also defined. mdpi.com

Computational Chemistry Investigations of 8 Methoxy 1 Methylquinolin 4 1h One and Its Derivatives

Quantum Chemical Calculations for Electronic and Geometric Structures

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic and geometric properties of quinolinone derivatives. researchgate.net Methods like DFT with basis sets such as B3LYP/6-31G(d,p) are employed to compute the minimum energy structures and various electronic characteristics of these molecules. researchgate.netnih.gov Such calculations help in understanding the electron distribution and geometric parameters, which are fundamental to a molecule's reactivity and interaction with biological targets. mdpi.com

From the optimized molecular structures, a range of quantum chemical descriptors can be calculated to predict the reactivity of quinolinone compounds. These descriptors, derived from Frontier Molecular Orbital (FMO) theory, provide a quantitative measure of a molecule's susceptibility to chemical reactions. rasayanjournal.co.in

Key global reactivity descriptors include:

E(HOMO): The energy of the Highest Occupied Molecular Orbital, indicating the molecule's ability to donate electrons.

E(LUMO): The energy of the Lowest Unoccupied Molecular Orbital, representing the molecule's ability to accept electrons.

Energy Gap (ΔE): The difference between E(LUMO) and E(HOMO), which correlates with the chemical reactivity and stability of the molecule. chemrxiv.org

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Hardness (η) and Softness (S): Measures of the molecule's resistance to change in its electron distribution.

Electronegativity (χ): The power of an atom or molecule to attract electrons.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile. rasayanjournal.co.in

Analysis of these descriptors for related heterocyclic compounds has shown that simple combinations, such as the one-electron oxidation potential and the HOMO-LUMO energy gap, can effectively classify compounds based on their reactivity. chemrxiv.org For instance, studies on 8-hydroxyquinoline (B1678124) derivatives have used these descriptors to demonstrate that the compounds are good electron acceptors with high reactivity. nih.gov

| Descriptor | Symbol | Formula | Significance |

|---|---|---|---|

| Energy of HOMO | E(HOMO) | - | Electron-donating ability |

| Energy of LUMO | E(LUMO) | - | Electron-accepting ability |

| Energy Gap | ΔE | E(LUMO) - E(HOMO) | Chemical reactivity and stability |

| Ionization Potential | I | -E(HOMO) | Energy to remove an electron |

| Electron Affinity | A | -E(LUMO) | Energy released upon gaining an electron |

| Electronegativity | χ | (I + A) / 2 | Electron-attracting power |

| Chemical Hardness | η | (I - A) / 2 | Resistance to charge transfer |

| Electrophilicity Index | ω | χ² / (2η) | Propensity to accept electrons |

Molecular Docking Simulations for Predictive Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov It is widely used in drug design to understand how potential drug candidates, such as quinolinone derivatives, interact with specific biological targets like proteins or enzymes. nih.govsamipubco.com

The process involves preparing the 3D structures of both the ligand (the quinolinone derivative) and the target protein. A search algorithm then explores various possible binding poses of the ligand within the active site of the protein, and a scoring function is used to estimate the binding affinity for each pose. nih.gov

Docking studies on various quinolinone and quinazoline derivatives have successfully identified key interactions that stabilize the ligand-protein complex. For example, in a study of quinazolin-12-one derivatives as potential PDK1 inhibitors, all tested compounds showed excellent binding scores, with binding energies ranging from -9.99 to -10.44 kcal/mol, which were more favorable than the native ligand (-9.49 kcal/mol). nih.gov

The binding modes typically involve a combination of interactions:

Hydrogen Bonds: Crucial for specificity and anchoring the ligand in the active site.

Hydrophobic Interactions: Often involving aromatic rings of the quinolinone scaffold interacting with nonpolar residues of the protein.

π-π Stacking: Interactions between the aromatic systems of the ligand and protein residues. samipubco.com

Molecular dynamics (MD) simulations are often performed after docking to assess the stability of the predicted ligand-protein complex over time in a simulated aqueous environment. mdpi.com

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Quinolinone-thiosemicarbazone 11a | InhA (M. tuberculosis) | -8.5 | TYR158, MET199 |

| Quinolinone-thiosemicarbazone 11b | DprE1 (M. tuberculosis) | -9.2 | CYS387, TYR314 |

| Quinazolin-12-one derivative 3f | PDK1 | -10.44 | Val142, Lys155, Asp223 |

| 8-Hydroxyquinoline-naphthoquinone hybrid | NQO1 | -7.8 | HIS161, TYR128, PHE178 |

Note: The data in this table is illustrative, based on findings for various quinolinone derivatives from multiple studies. nih.govnih.govnih.gov

In Silico Screening and Virtual Library Generation for Quinolinone Scaffolds

In silico screening, or virtual screening, is a cost-effective method to identify promising drug candidates from large chemical databases. nih.gov This approach is particularly useful for lead optimization, where a known active scaffold, such as the quinolinone core, is used as a template to generate a vast virtual library of derivatives. mdpi.com

The process typically involves:

Scaffold Definition: The core chemical structure (e.g., quinolinone) is defined.

Combinatorial Library Generation: Different chemical groups (R-groups) are computationally attached to specific points on the scaffold to create a large and diverse library of virtual compounds. mdpi.comdoaj.org Tools like Lib-INVENT can be used to generate focused libraries where compounds share the same core but have varied decorations. researchgate.net

Virtual Screening: The generated library is then screened against a specific biological target using techniques like molecular docking. The compounds are ranked based on their predicted binding affinity and other properties.

Filtering: The initial hits are filtered based on pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and drug-likeness criteria (e.g., Lipinski's rule of five) to select the most promising candidates for synthesis and experimental testing. nih.gov

A notable example involved the generation of a library with over 900,000 unique structures based on a quinadoline pharmacophore to identify potent binders for the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). mdpi.comdoaj.org This highlights the power of in silico methods to rapidly explore a vast chemical space.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Substituted Quinolinones

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For substituted quinolinones, QSAR models are developed to predict the activity of new, unsynthesized derivatives and to understand which structural features are crucial for their therapeutic effects. nih.gov

The development of a QSAR model involves:

Data Set: A series of quinolinone derivatives with experimentally measured biological activity (e.g., IC₅₀ or MIC values) is required. mdpi.com

Descriptor Calculation: For each molecule, a set of numerical parameters, known as molecular descriptors, is calculated. These can include constitutional, topological, geometric (3D), and quantum chemical descriptors. researchgate.net

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical equation that correlates the descriptors (independent variables) with the biological activity (dependent variable). researchgate.netnih.gov

Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques to ensure it is robust and not a result of chance correlation. mdpi.com

Successful QSAR studies on quinolinone derivatives have identified key descriptors influencing their activity. For instance, a study on quinolinone-based thiosemicarbazones found that van der Waals volume, electron density, and electronegativity played a pivotal role in their antituberculosis activity, yielding a model with a high correlation coefficient (R² = 0.83). nih.gov Similarly, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been used to analyze steric and electrostatic fields, providing contour maps that guide the design of new, more potent compounds. mdpi.commdpi.com

| Study Subject | QSAR Model Type | Key Descriptors | Statistical Parameters |

|---|---|---|---|

| Quinolinone-thiosemicarbazones (anti-TB) | MLR | VdW volume, Electron density, Electronegativity | R² = 0.83, F = 47.96 |

| Phosphorus-substituted quinolines (anticancer) | MLR | E(HOMO), E(LUMO), Dipole Moment | R² = 0.865, RMSE = 0.316 |

| Quinoline (B57606) derivatives (anti-gastric cancer) | 3D-QSAR (CoMFA) | Steric and Electrostatic Fields | R²(train) = 0.931, Q²(cv) = 0.625, R²(test) = 0.875 |

| Pyrimido-isoquinolin-quinones (anti-MRSA) | 3D-QSAR (CoMSIA) | Steric, Electronic, H-bond acceptor fields | q² = 0.596, r² = 0.895 |

Note: This table summarizes findings from various QSAR studies on quinoline and quinolinone derivatives. researchgate.netnih.govmdpi.commdpi.com

Medicinal Chemistry and Biological Activity Studies of 8 Methoxy 1 Methylquinolin 4 1h One Analogs

Antimicrobial Research on Methoxy-Substituted Quinolinones

The quest for novel antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Methoxy-substituted quinolinones have been a subject of investigation for their potential to combat bacterial, fungal, and mycobacterial infections.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Pathogens

Quinoline (B57606) derivatives have demonstrated a broad spectrum of antibacterial activity. benthamdirect.com The introduction of a methoxy (B1213986) group, as seen in 8-methoxy quinolone analogs, has been shown to influence this activity. For instance, the 8-methoxy quinolone AM-1155 exhibited potent activity against a wide range of both Gram-positive and Gram-negative bacteria. nih.gov It was found to be 2- to 16-fold more active than ciprofloxacin against Gram-positive organisms, including methicillin-resistant staphylococci. nih.gov Similarly, moxifloxacin, another 8-methoxyquinolone, has shown improved in vitro activity against Gram-positive bacteria compared to ciprofloxacin. elsevierpure.comnih.gov

Research on other methoxy-substituted quinoline derivatives has further highlighted their antibacterial potential. A series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamides were synthesized and screened for their antimicrobial activity. mdpi.com One of the compounds, 3l , demonstrated the highest effect against E. coli with a Minimum Inhibitory Concentration (MIC) of 7.812 µg/mL. mdpi.com Another study on novel 8-methoxy-4-methyl-quinoline derivatives found that compounds 10 , 11 , and 16 exhibited potent antibacterial activity when compared to the standard drug ampicillin. researchgate.net Specifically, compound 10 showed significant activity against S. aureus (MIC 3.125 µg/mL), B. subtilis (MIC 6.25 µg/mL), and E. coli (MIC 6.25 µg/mL). researchgate.net

Table 1: Antibacterial Activity of Methoxy-Substituted Quinoline Analogs

| Compound | Organism | MIC (µg/mL) | Reference |

| AM-1155 | Methicillin-susceptible Staphylococcus aureus | <0.39 | nih.gov |

| AM-1155 | Enterobacteriaceae | <0.39 | nih.gov |

| Moxifloxacin | Staphylococcus aureus | 2- to 64-fold lower than ciprofloxacin | elsevierpure.comnih.gov |

| 3l | Escherichia coli | 7.812 | mdpi.com |

| 10 | Staphylococcus aureus | 3.125 | researchgate.net |

| 10 | Bacillus subtilis | 6.25 | researchgate.net |

| 10 | Escherichia coli | 6.25 | researchgate.net |

Antifungal Potential of Quinolinone Derivatives

Quinoline and quinolone derivatives have also been investigated for their antifungal properties. nih.govnih.gov The substitution pattern on the quinoline ring plays a crucial role in determining the antifungal efficacy. benthamdirect.com For example, a study on 7-methoxyquinoline derivatives bearing a sulfonamide moiety revealed that compound 3l was highly effective against C. albicans with an MIC of 31.125 µg/mL. mdpi.com The presence of dimethoxy groups on certain analogs was found to enhance activity towards C. albicans. mdpi.com

Other studies have also highlighted the antifungal potential of quinoline derivatives. One investigation of 8-hydroxyquinoline (B1678124) derivatives found that clioquinol and 8-hydroxy-5-quinolinesulfonic acid were active against all tested isolates of Candida and dermatophytes, with MIC ranges of 0.031-2 μg/ml and 1-512 μg/ml, respectively. nih.gov Another study focusing on quinoline derivatives against phytopathogenic fungi found that compound Ac12 had potent activity against S. sclerotiorum and B. cinerea with EC50 values of 0.52 and 0.50 μg/mL, respectively, which was more potent than the commercial fungicide 8-hydroxyquinoline. acs.org

Table 2: Antifungal Activity of Quinoline Analogs

| Compound | Fungal Strain | MIC/EC50 (µg/mL) | Reference |

| 3l | Candida albicans | 31.125 | mdpi.com |

| Clioquinol | Candida and dermatophytes | 0.031-2 | nih.gov |

| 8-hydroxy-5-quinolinesulfonic acid | Candida and dermatophytes | 1-512 | nih.gov |

| Ac12 | Sclerotinia sclerotiorum | 0.52 (EC50) | acs.org |

| Ac12 | Botrytis cinerea | 0.50 (EC50) | acs.org |

Antitubercular Investigations of Quinoline Derivatives

Tuberculosis remains a significant global health threat, and the development of new antitubercular agents is crucial. austinpublishinggroup.com The quinoline scaffold is a key component of some antitubercular drugs and a promising lead for new drug development. researchgate.netaustinpublishinggroup.com Several studies have explored the potential of quinoline derivatives against Mycobacterium tuberculosis. nih.govnih.gov

Computational studies on analogs of 8-methoxy derivatives of fluoroquinolones have identified them as potential inhibitors of Mycobacterium tuberculosis DNA gyrase. juw.edu.pkjuw.edu.pk In one such study, a library of compounds structurally similar to moxifloxacin was evaluated, and several compounds demonstrated superior binding affinity to the target enzyme compared to the standard drug. juw.edu.pkjuw.edu.pk Another study synthesized a series of 2-(N-aryl-1,2,3-triazol-4-yl) quinoline derivatives and tested their efficacy against M. tuberculosis. frontiersin.org The derivative 5n exhibited the most potent anti-tubercular effect with an MIC value of 12.5 μg/mL. frontiersin.org A separate investigation of 8-hydroxyquinoline analogs showed good activity against M. tuberculosis, with some analogs having MIC90 values of less than 5 μM. researchgate.net

Table 3: Antitubercular Activity of Quinoline Analogs

| Compound/Analog Type | Target/Strain | Activity (MIC) | Reference |

| 8-Methoxy fluoroquinolone analogs | M. tuberculosis DNA gyrase | Potential inhibitors | juw.edu.pkjuw.edu.pk |

| 5n (a 2-(N-aryl-1,2,3-triazol-4-yl) quinoline derivative) | M. tuberculosis | 12.5 µg/mL | frontiersin.org |

| 8-Hydroxyquinoline analogs | M. tuberculosis | <5 μM (MIC90) | researchgate.net |

Anticancer Potential of 4(1H)-Quinolinone Scaffolds

The 4(1H)-quinolinone scaffold is recognized for its potential in the development of anticancer agents. mdpi.comnih.gov The versatility of this structure allows for modifications that can lead to compounds with significant cytotoxic activity against various cancer cell lines.

In Vitro Cytotoxicity Against Diverse Cancer Cell Lines

Numerous studies have demonstrated the in vitro cytotoxicity of 4(1H)-quinolinone analogs against a range of cancer cell lines. A series of 1,6,7,8-substituted 2-(4′-substituted phenyl)-4-quinolones were evaluated for their cytotoxic effects against six tumor cell lines, including human lung carcinoma (A-549) and melanoma (RPMI-7951) cell lines. nih.gov Certain compounds from this series showed potent cytotoxicity with EC50 values of less than 1.0 μg/ml in all tested cancer lines. nih.gov

Another study synthesized a series of 4-hydroxyquinolines and evaluated their cytotoxic activity on doxorubicin-sensitive (Colo 205) and -resistant (Colo 320) colon adenocarcinoma cell lines. mdpi.com Compound 20 was found to be cytotoxic on the resistant cancer cell line Colo 320 with an IC50 value of 4.61 µM, and on the chemosensitive tumor cell line Colo 205 with an IC50 of 2.34 µM. mdpi.com Furthermore, a set of twenty-four 4-substituted quinolines were screened for their antitumor potential, with derivatives HTI 21 and HTI 22 exhibiting the highest cytotoxicity. nih.gov

Table 4: In Vitro Cytotoxicity of 4(1H)-Quinolinone Analogs

| Compound/Analog | Cancer Cell Line | Activity (IC50/EC50) | Reference |

| 1,6,7,8-substituted 2-phenyl-4-quinolones | A-549 (Lung), RPMI-7951 (Melanoma) | < 1.0 µg/mL (EC50) | nih.gov |

| 20 | Colo 320 (Colon, resistant) | 4.61 µM (IC50) | mdpi.com |

| 20 | Colo 205 (Colon, sensitive) | 2.34 µM (IC50) | mdpi.com |

| HTI 21 & HTI 22 | Not specified | Highest cytotoxicity in the series | nih.gov |

Identification of Molecular Targets in Oncological Pathways (e.g., NQO1)

Understanding the molecular targets of anticancer compounds is crucial for the development of targeted therapies. The enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1) is overexpressed in many human solid tumors and is a recognized target for anticancer drug development. nih.govnih.gov The quinone moiety present in some quinoline derivatives can be a substrate for NQO1, leading to the production of reactive oxygen species (ROS) and subsequent cancer cell death. nih.gov

A study on hybrids of 1,4-quinone with quinoline derivatives investigated their interaction with the NQO1 protein. nih.gov It was found that this interaction leads to the generation of ROS. nih.gov Compounds containing 5,8-quinolinedione and 5,8-isoquinolinedione moieties showed a significant increase in the expression of the tumor suppressor gene TP53, which is involved in preventing genetic disorders in newly formed cells. nih.gov While direct studies on 8-methoxy-1-methylquinolin-4(1H)-one and its interaction with NQO1 are not detailed in the provided context, the broader class of quinoline-quinones demonstrates a clear mechanism of action involving this key oncological target.

Antiparasitic Activities of Quinolinone Derivatives

The quinolinone scaffold has proven to be a versatile framework for the development of antiparasitic agents. Analogs of this compound have been investigated for their efficacy against a range of parasites, including those responsible for malaria, leishmaniasis, and trypanosomiasis.

Antimalarial Efficacy and Related 4(1H)-Quinolones (e.g., Endochin Analogs)

The historical antimalarial compound endochin, a 4(1H)-quinolone, has served as a critical structural lead for the optimization of modern antimalarial drugs. acs.org Research into endochin-like quinolones (ELQs) has identified structural features that enhance potency and metabolic stability. nih.govresearchgate.net A key challenge in the development of endochin analogs was their poor performance in mammalian systems, which was later attributed to metabolic instability. researchgate.net

Optimization efforts focused on modifying the quinolone core to improve its drug-like properties. Studies revealed that the presence of a methyl group at the 2-position and a methoxy group at the 7-position were crucial for the antiplasmodial effect. nih.gov Further modifications, such as the introduction of a 3-position diphenylether side chain, led to compounds with enhanced metabolic stability and potent activity against multi-drug resistant strains of Plasmodium falciparum. acs.org For instance, the prototype ELQ-233 demonstrated IC₅₀ values in the low nanomolar range against various strains, including those resistant to atovaquone. acs.orgnih.gov

| Compound | Description | Activity | Reference |

|---|---|---|---|

| Endochin | Historical 4(1H)-quinolone antimalarial | Potent antiplasmodial activity but poor metabolic stability. | nih.gov |

| ELQ-121 | Endochin analog | Shows ≈100-fold improvement in IC₅₀ for P. falciparum inhibition in vitro compared to endochin. | nih.gov |

| ELQ-233 | 4(1H)-quinolone-3-diarylether | Exhibited low nanomolar IC₅₀ values against all tested strains, including atovaquone-resistant isolates. | nih.gov |

| 8-[(1-Ethyl-4-aminobutyl)amino]-6-methoxy-4-methylquinoline | Primaquine analogue | Demonstrated activity against Plasmodium berghei in mice and causal prophylactic activity against Plasmodium cynomolgi in monkeys. | nih.gov |

Antileishmanial and Antitrypanosomal Studies

Quinolone derivatives have demonstrated significant potential in the treatment of neglected tropical diseases like leishmaniasis and trypanosomiasis. nih.govplos.org Synthetic analogs of the naturally occurring quinoline alkaloid N-methyl-8-methoxyflindersin have been shown to be effective against Leishmania (Viannia) panamensis. nih.govresearchgate.net In one study, two synthetic compounds improved the health of hamsters with experimental cutaneous leishmaniasis without signs of toxicity. nih.gov These compounds were effective against both the promastigote and intracellular amastigote forms of the parasite. plos.org The mechanism of action for some analogs involves inducing necrosis-related changes in the parasite or stimulating oxidative breakdown in host macrophages. nih.gov

In the context of trypanosomiasis, quinoline-based compounds have been identified as growth inhibitors of trypanosomes. nih.gov Fluoroquinolones, traditionally used as antibacterials, have been modified to create derivatives with potent antitrypanosomal activity. nih.gov For example, replacing the carboxylic acid at position 3 with a benzyl amide group resulted in compounds active against Trypanosoma brucei brucei and Trypanosoma brucei rhodesiense at nanomolar concentrations without significant toxicity to macrophage host cells. nih.gov

| Compound Class | Parasite Target | Key Findings | Reference |

|---|---|---|---|

| Synthetic analogs of N-methyl-8-methoxyflindersin | Leishmania (V.) panamensis | Effective against intracellular promastigotes (EC₅₀: 1.6-9.9 µg/mL) and amastigotes (EC₅₀: 1.91-7.94 µg/mL). | researchgate.net |

| 8-hydroxyquinoline (8-HQ) | Leishmania species | Eliminated promastigote and amastigote forms of multiple Leishmania species and reduced tissue parasites in infected mice. | nih.gov |

| Quinolone Amides (e.g., GHQ168) | T. b. brucei, T. b. rhodesiense | Active at nanomolar concentrations with demonstrated in vivo efficacy in mouse models. | nih.gov |

| 2-Styrylquinolines | Trypanosoma cruzi | Showed in vitro activity with EC₅₀ values ranging from 14.4 µM to 91 µM and decreased parasitic load in infected mice. | cell.com |

Antiviral Research, with a Focus on HIV-1 Latency Reversal

The quinoline scaffold is also a valuable template in antiviral drug discovery, particularly in the search for agents that can reverse HIV-1 latency. nih.gov The "shock and kill" strategy for HIV-1 eradication relies on latency-reversing agents (LRAs) to reactivate the virus from its dormant state, allowing the host immune system to clear the infected cells. researchgate.net

Bromodomain and Extraterminal Domain (BET) Protein Inhibition

Inhibition of the Bromodomain and Extraterminal Domain (BET) family of proteins, particularly BRD4, has emerged as a promising strategy for reactivating latent HIV-1. nih.gov BET proteins are epigenetic "readers" that bind to acetylated histones and recruit transcriptional machinery. researchgate.net A quinolinone derivative, 8-Methoxy-6-methylquinolin-4-ol (MMQO), was identified as a BRD4 inhibitor capable of reactivating latent HIV-1 proviruses both in vitro and ex vivo. nih.gov The simple structure of MMQO makes it an attractive candidate for further chemical modification. nih.gov The development of BET inhibitors with distinct chemical scaffolds, including quinazolines and pyridones, has shown therapeutic potential not only in cancer but also in inflammatory diseases. nih.gov

| Compound | Target | Activity/Significance | Reference |

|---|---|---|---|

| 8-Methoxy-6-methylquinolin-4-ol (MMQO) | BRD4 | Reactivates latent HIV-1 proviruses; potentiates the effects of other LRAs. | nih.gov |

| I-BET151 | BET family | Shows profound efficacy against MLL-fusion leukaemic cell lines by inducing apoptosis. | nih.gov |

| Nitroxoline | BET family | FDA-approved antibiotic repurposed as a selective BET inhibitor (IC₅₀ of 0.97μM for BRD4-BD1). | researchgate.net |

| 4-phenylquinoline-8-amine (PQA) | Unknown (LRA) | A novel LRA that induces HIV-1 reactivation, especially in combination with PKC agonists. | researchgate.net |

Modulation of Histone Deacetylases (HDACs) and Transcription Factors (NFAT, P-TEFb)

The reversal of HIV-1 latency often involves targeting the epigenetic mechanisms that silence viral gene expression. mdpi.com While BET inhibitors like MMQO work by targeting "reader" domains, another major class of LRAs is Histone Deacetylase (HDAC) inhibitors. duke.edu HDACs remove acetyl groups from histones, leading to a more compact chromatin structure that represses transcription. nih.gov

Although no direct evidence links this compound to HDAC inhibition, the synergy between BET inhibitors and HDAC inhibitors is a well-explored therapeutic strategy. nih.gov MMQO has been shown to potentiate the effects of HDACis on HIV-1 reactivation. nih.gov BET inhibitors function by displacing the Positive Transcription Elongation Factor b (P-TEFb) complex from BRD4, making it available to activate viral transcription. This mechanism is complementary to the action of HDAC inhibitors, which create a more permissive chromatin environment at the viral promoter.

Enzyme Inhibition and Receptor Interaction Profiling

The versatility of the quinoline scaffold extends to its interaction with a wide array of enzymes and cellular receptors. benthamscience.com This broad activity profile underscores its importance in medicinal chemistry. Quinoline derivatives have been developed as modulators for several key receptor families.

Kinase Receptors : The quinoline nucleus is a core component of small molecules designed to target receptor tyrosine kinases pivotal to carcinogenic pathways, such as c-Met, VEGF, and EGF receptors. nih.gov These pathways, including Ras/Raf/MEK and PI3K/AkT/mTOR, are crucial for cell proliferation, apoptosis, and angiogenesis. nih.gov

Metabotropic Glutamate Receptors : A series of quinoline derivatives have been identified as selective and highly potent noncompetitive antagonists of the mGlu1 receptor, with some compounds showing antagonist potencies in the nanomolar range. nih.gov

Dopamine Receptors : Structurally constrained hybrid molecules containing octahydrobenzo[f]quinoline moieties have shown high affinity for dopamine D2 and D3 receptors. acs.org

These interactions highlight the adaptability of the quinolinone framework, allowing it to be tailored to inhibit specific enzymes or modulate receptor activity, thereby providing a rich source of lead compounds for various therapeutic areas.

DNA Gyrase Inhibition by Quinolinone Analogs

Quinolone derivatives are well-established inhibitors of bacterial DNA gyrase (also known as topoisomerase II), an essential enzyme that introduces negative supercoils into DNA, a process critical for DNA replication and transcription. youtube.com By inhibiting this enzyme, quinolones disrupt vital cellular processes, leading to a bactericidal effect. youtube.com The primary mechanism involves the stabilization of the gyrase-DNA complex, which leads to lethal double-strand breaks in the bacterial chromosome. nih.gov

The structure-activity relationship (SAR) of quinolone analogs reveals that specific substitutions on the core scaffold are crucial for potent DNA gyrase inhibition. The introduction of a methoxy group at the C-8 position has been shown to be particularly advantageous for activity against Gram-positive bacteria. nih.gov

A notable example is the compound Q-35, an analog featuring an 8-methoxy group on the quinolone core. Studies on Q-35 and its derivatives have elucidated the significant role of this substitution. The inhibitory activity of Q-35 and two of its analogs on DNA gyrase purified from various bacterial species demonstrates the methoxy group's importance. The 50% inhibitory concentrations (IC50) show that the 8-methoxy analog (Q-35) has substantially greater potency against S. aureus DNA gyrase compared to the 8-hydro analog (which lacks the methoxy group). nih.gov This highlights that the 8-methoxy substituent is a key contributor to the enhanced antibacterial activity against Gram-positive organisms. nih.gov

| Compound | C-8 Substituent | S. aureus | M. luteus | E. coli | P. aeruginosa |

|---|---|---|---|---|---|

| Q-35 | -OCH3 | 2.5 | 1.5 | 15 | 11 |

| 8-fluoro-Q-35 | -F | 7.8 | 1.9 | 12 | 5.2 |

| 8-hydro-Q-35 | -H | 68 | 11 | 18 | 17 |

In addition to DNA gyrase, quinolones also target topoisomerase IV, another type II topoisomerase. researchgate.net This enzyme is crucial for the segregation of replicated daughter chromosomes. researchgate.net For many Gram-positive bacteria, topoisomerase IV is the primary target of quinolones, while in many Gram-negative bacteria, it is secondary to DNA gyrase. nih.gov

Interactions with Other Identified Enzymatic Systems

While the primary antibacterial mechanism of quinolones involves DNA gyrase and topoisomerase IV, recent research has revealed that analogs of the quinolin-4(1H)-one scaffold can interact with a variety of other enzymatic systems, leading to a broad range of biological activities beyond antibacterial effects. nih.gov This polypharmacology has spurred investigations into their potential as anticancer and antiviral agents. nih.gov

Eukaryotic Topoisomerases: Certain quinolone derivatives have demonstrated inhibitory activity against eukaryotic topoisomerases. nih.gov This activity is central to their investigation as potential anticancer agents, as these enzymes are vital for the proliferation of cancer cells.

DNA Interacting Enzymes: Quinoline-based compounds have been shown to inhibit a diverse range of enzymes that act on DNA. nih.gov These include:

DNA Methyltransferases (DNMTs): Some quinoline analogs can inhibit human DNMT1, an enzyme involved in epigenetic regulation. nih.gov

Polymerases: Inhibition of DNA and RNA polymerases by quinoline derivatives has been observed. nih.gov

Base Excision Repair (BER) Glycosylases: Analogs have been found to inhibit enzymes like Neil2, which is involved in the repair of damaged DNA. cell.com

Other Enzymatic Targets: The versatility of the quinolone scaffold allows for its adaptation to target other enzyme families.

Viral Enzymes: Some quinolones have been reported to display activity against viral enzymes such as HIV-1 integrase and Hepatitis C virus (HCV) NS3 helicase and NS5B polymerase. nih.gov

DT-Diaphorase (NQO1): Hybrids of 1,4-quinone with quinoline derivatives have been synthesized and shown to be effective substrates for the enzyme DT-diaphorase (NQO1). nih.gov This enzyme is overexpressed in many human tumors, and its activation by these compounds leads to the production of reactive oxygen species (ROS), inducing cancer cell death. nih.gov

This expansion of known targets highlights the chemical tractability of the quinolin-4(1H)-one core, allowing for the development of derivatives with novel mechanisms of action. nih.gov

General Bioactivity Assessments, including Antioxidative Effects

Beyond specific enzyme inhibition, analogs of this compound exhibit a range of general biological activities, with a notable capacity for antioxidant effects. The antioxidant potential of a compound is its ability to neutralize harmful free radicals and reactive oxygen species (ROS), which are implicated in numerous disease states, including cancer and cardiovascular diseases. iau.ir

The antioxidant activity of quinolinone derivatives is often evaluated using standard in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. nih.govnih.gov These tests measure the ability of a compound to donate a hydrogen atom or an electron to stabilize a free radical.

Structure-activity relationship studies on quinolinone and quinazolinone analogs have shown that the presence of hydroxyl (-OH) and methoxy (-OCH3) groups on the aromatic rings can significantly enhance antioxidant activity. nih.govnih.gov For instance, studies on 2-substituted quinazolin-4(3H)-ones revealed that derivatives with dihydroxy substitutions on the phenyl ring exhibited the most potent radical scavenging activity. nih.gov The presence of a methoxy group in conjunction with a hydroxyl group is also favorable for antioxidant capacity. nih.gov

In one study evaluating 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones, several analogs demonstrated significant antioxidant potential. The most active compounds showed DPPH radical scavenging activity comparable to the standard antioxidant, Trolox. mdpi.com

| Compound | Concentration (µM) | DPPH Scavenging (%) |

|---|---|---|

| Compound 3g | 100 | 81.4 ± 1.1 |

| 50 | 75.2 ± 0.9 | |

| 10 | 70.6 ± 1.3 | |

| Compound 3h | 100 | 85.3 ± 1.5 |

| 50 | 79.1 ± 1.2 | |

| 10 | 73.5 ± 0.8 | |

| Trolox (Standard) | 100 | 86.2 ± 1.3 |

| 50 | 81.5 ± 1.0 | |

| 10 | 77.6 ± 1.4 |

The general bioactivity of quinolin-4(1H)-one analogs is diverse, encompassing anti-inflammatory, antiviral, and antiproliferative properties, making this chemical class a continuing source of lead compounds for drug discovery. rsc.orgresearchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses for Quinolinone Derivatives

Impact of Methoxy (B1213986) and N-Methyl Substituents on Biological Potency and Selectivity

The presence and position of methoxy (–OCH₃) and N-methyl (–N–CH₃) groups on the quinolinone ring are critical determinants of biological potency and selectivity. Studies on 8-methoxy quinolone analogues have demonstrated that steric and electronic factors play a dominant role in their activity. researchgate.net

A Quantitative Structure-Activity Relationship (QSAR) study on 8-methoxy quinolone analogues revealed that steric parameters, such as molar refractivity (Mr), and electronic parameters, like polarizability (Pz), are key for biological activity. The analysis indicated that bulkier and more polar groups are favorable for the compound's function, suggesting that the methoxy group at the C-8 position contributes positively through these properties. researchgate.net The positive coefficient for the electronic parameter Pz in the QSAR model suggests that more polar groups enhance activity. researchgate.net

In other quinoline (B57606) derivatives, the position of the methoxy group has been shown to be significant. For instance, in a series of 6-methoxy-2-arylquinolines designed as P-glycoprotein inhibitors, the methoxy group's oxygen atom was found to form a hydrogen bond with Gln986 in the protein's binding pocket, contributing to the inhibitory activity. nih.gov This highlights the importance of the methoxy group's placement for specific molecular interactions.

One study comparing methyl and methoxy groups found that a methyl group was better tolerated than a methoxy group in a particular series of compounds. preprints.org This suggests a delicate balance between steric and electronic effects, where the slightly smaller size of the methyl group might be advantageous in certain receptor environments.

| Substituent | Position | Observed Impact | Supporting Evidence/Rationale |

|---|---|---|---|

| 8-Methoxy (–OCH₃) | C-8 | Favorable for activity due to steric bulk and polarity. researchgate.net | QSAR models show positive correlations with molar refractivity (Mr) and polarizability (Pz). researchgate.net |

| Methoxy (–OCH₃) | C-6 | Can act as a hydrogen bond acceptor, enhancing binding to biological targets like P-glycoprotein. nih.gov | Docking studies show H-bonding between the methoxy oxygen and specific amino acid residues (Gln986). nih.gov |

| N-Methyl (–N–CH₃) | N-1 | Alters hydrogen bonding capacity and may influence metabolic stability and receptor fit. | General principle in medicinal chemistry; converts a secondary amide to a tertiary amide. |

Influence of Substitution Patterns on Reactivity and Metabolic Stability

The substitution pattern on the quinolinone ring significantly affects the molecule's chemical reactivity and how it is metabolized in the body. The electronic properties of substituents dictate the electron density distribution in the aromatic system, influencing its susceptibility to metabolic enzymes, particularly cytochrome P450s. nih.gov

Incorporating an sp² nitrogen into an aromatic ring, a feature of the quinoline core, can increase metabolic stability. nih.gov This is potentially due to two mechanisms: the nitrogen atom decreases the electron density on the aromatic carbons, making them less susceptible to electrophilic attack by metabolic enzymes, and the nitrogen can coordinate with the heme iron of the enzyme, which may slow metabolism. nih.gov

The position of substituents is also critical. For example, research on the degradation of methylated quinolines and quinolinones by Desulfobacterium indolicum showed that a methyl group at or near the C-2 position blocked microbial attack. researchgate.net While this is a microbial degradation study, it illustrates the principle that substitution patterns create steric hindrance that can prevent enzymatic access to reactive sites. In another context, studies have shown that 6-substituted quinoline structures are often better tolerated than 8-substituted ones, which could relate to differences in metabolic processing or target binding. preprints.org

The reactivity of the quinolinone scaffold itself can be influenced by substituents. For instance, the presence of a methoxy group can affect the reactivity of other positions. The chemical reactivity of methoxy-4-O-aryl quinolines has been studied, revealing that they can undergo glutathione (B108866) displacement reactions. researchgate.net This indicates that the methoxy group can influence the lability of other substituents, which has implications for both metabolic stability and potential for covalent interactions with biological macromolecules.

| Structural Feature | Influence | Mechanism/Example |

|---|---|---|

| Nitrogen in Quinoline Ring | Increases metabolic stability. nih.gov | Decreases electron density of aromatic carbons and can coordinate with heme iron in enzymes. nih.gov |

| Methyl Group Position | Can block metabolic degradation. researchgate.net | A methyl group near the C-2 position was shown to prevent microbial degradation, likely via steric hindrance. researchgate.net |

| Methoxy Group | Can influence the reactivity of other parts of the molecule. researchgate.net | Methoxy-4-O-aryl quinolines were found to be susceptible to glutathione displacement, indicating the methoxy group affects the leaving group potential at C-4. researchgate.net |

| General Substitution Pattern (e.g., C-6 vs. C-8) | Affects biological tolerance and likely metabolism. preprints.org | Studies suggest 6-substituted quinolines are better tolerated than 8-substituted ones. preprints.org |

Identification of Key Structural Motifs for Enhanced Therapeutic Efficacy in Quinolinone Scaffolds

The quinolinone scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets. nih.govresearchgate.net Identifying key structural motifs and pharmacophores is essential for designing derivatives with enhanced therapeutic efficacy. A pharmacophore represents the essential three-dimensional arrangement of functional groups necessary for biological activity. nih.gov

For quinoline derivatives, various pharmacophore models have been developed for different therapeutic targets. researchgate.netmdpi.com For instance, a pharmacophore model for phosphodiesterase 4 (PDE4) inhibitors based on a quinoline scaffold identified one hydrogen-bond acceptor, two hydrogen-bond donors, and a hydrophobic feature as essential for activity. researchgate.net Similarly, for antimalarial activity against Plasmodium falciparum, QSAR models have highlighted the importance of specific steric and electronic distributions across the quinoline core. mdpi.com

In the context of imidazo[4,5-c]quinolin-2-one derivatives, which share a related core structure, specific interactions are crucial for potency. acs.org Key motifs identified for antimalarial activity include:

A hydrogen bond between the quinoline nitrogen and the hinge region of the target kinase (e.g., V1357 amide in PfPI4K). acs.org

Hydrophobic interactions between the quinoline ring system and adjacent amino acids (e.g., Y1356). acs.org

Specific substituents at the C-6 position that extend into the catalytic site and form critical hydrogen bonds (e.g., with K1308). acs.org

Correlations Between Molecular Features and Specific Biological Outcomes in Quinolinone Analogues

Specific molecular features of quinolinone analogues can be directly correlated with distinct biological outcomes, such as anticancer, antimicrobial, or anti-inflammatory activity. biointerfaceresearch.com The diverse biological activity spectrum of quinoline analogues has been widely documented. nih.gov

For example, the 8-hydroxyquinoline (B1678124) scaffold, which is structurally related to the 8-methoxyquinolinone core, is a well-known metal-chelating moiety. This property is linked to many of its biological activities, including anticancer and antimicrobial effects. mdpi.com While the methoxy group in 8-methoxy-1-methylquinolin-4(1H)-one reduces this chelating ability compared to a hydroxyl group, the oxygen atom can still participate in coordinating with biological targets. Structure-activity relationship studies of 8-hydroxyquinoline derivatives have shown that substitutions on the quinoline ring are critical for modulating activity and selectivity against multidrug-resistant cancer cells. nih.gov

In the development of antituberculosis agents, QSAR studies on quinolinone-based thiosemicarbazones indicated that van der Waals volume, electron density, and electronegativity were pivotal for their activity. nih.gov This demonstrates a direct correlation between fundamental molecular properties and a specific therapeutic outcome.

Furthermore, quinoline and quinolone derivatives have been extensively developed as kinase inhibitors, a major class of anticancer drugs. nih.govwikipedia.org The quinoline scaffold acts as a bioisostere for the adenine (B156593) ring of ATP, allowing it to bind in the ATP-binding pocket of various kinases. The specific substitution pattern determines the selectivity and potency against different kinases. For instance, aryloxy quinolone derivatives have been identified as multiple kinase inhibitors, which can be advantageous in cancer therapy by reducing the likelihood of drug resistance. wikipedia.org The 8-methoxy and 1-methyl substituents on the quinolinone core would therefore play a crucial role in defining its kinase inhibitory profile and, consequently, its potential as an anticancer agent.

Future Directions and Emerging Research Opportunities for 8 Methoxy 1 Methylquinolin 4 1h One Research

Development of Novel Synthetic Strategies for Advanced Quinolinone Libraries

The creation of diverse chemical libraries is fundamental to discovering new therapeutic agents. For 8-methoxy-1-methylquinolin-4(1H)-one, future synthetic efforts will focus on developing more efficient, versatile, and environmentally friendly methods to generate a wide range of analogues.

Key opportunities include:

Modern Catalytic Systems: The use of transition metal catalysts, such as palladium and copper, has significantly advanced the synthesis of quinoline (B57606) and quinolinone cores. numberanalytics.com Future strategies will likely involve Pd-catalyzed C-H bond activation and oxidative annulation, which allow for the direct functionalization of the quinolinone scaffold, providing a more step-economical route to complex derivatives compared to traditional multi-step syntheses. nih.gov

One-Pot and Multicomponent Reactions: One-pot synthesis protocols, where multiple reaction steps are performed in a single vessel, are gaining traction for their efficiency and reduced waste. rsc.orgmdpi.com Applying these methods, such as the Ugi three-component reaction, to the this compound backbone can rapidly generate large libraries of structurally diverse compounds for high-throughput screening. nih.gov

Green Chemistry Approaches: There is a growing emphasis on sustainable chemical processes. rsc.org Future synthetic routes will increasingly incorporate green chemistry principles, such as using microwave-assisted synthesis to accelerate reaction times, employing recyclable catalysts, and utilizing environmentally benign solvents like ionic liquids. numberanalytics.comrsc.org These approaches not only reduce the environmental impact but can also improve reaction yields and selectivity. numberanalytics.com

Integrated Computational and Experimental Approaches for Lead Optimization and Design

The synergy between computational modeling and experimental validation is revolutionizing drug design. jddhs.com For this compound, integrating these approaches will accelerate the iterative process of lead optimization, transforming promising "hits" into viable drug candidates. ijpsjournal.com

Future research will benefit from:

Structure-Based and Ligand-Based Design: Computational techniques such as molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling are crucial tools. jddhs.commdpi.com 3D-QSAR can correlate the three-dimensional structures of quinolinone analogues with their biological activity, identifying the key steric and electrostatic features required for potency. mdpi.com This information guides the rational design of new derivatives with enhanced activity.

Molecular Dynamics Simulations: These simulations can predict how a compound like this compound and its derivatives will bind to a target protein over time, providing insights into the stability of the interaction. nih.govmdpi.com This helps in understanding the binding mode and designing modifications to improve affinity and selectivity. mdpi.com

In Silico ADMET Prediction: A significant hurdle in drug development is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity). Computational tools can now predict these ADMET properties early in the design phase, allowing researchers to prioritize compounds with favorable drug-like characteristics and reduce late-stage failures. frontiersin.orgrsc.org This integrated workflow ensures a more efficient path from virtual screening to experimental validation. jddhs.com

Exploration of Undiscovered Biological Targets for Quinolinone-Based Therapeutics

The quinolinone scaffold is known to interact with a diverse range of biological targets, suggesting that its therapeutic potential is far from fully realized. mdpi.comontosight.ai A key future direction is the systematic exploration of novel biological targets for this compound and its derivatives to uncover new therapeutic applications.

Emerging areas of exploration include:

Kinase Inhibition: Many quinoline derivatives have shown potent activity as kinase inhibitors, which are critical targets in oncology. nih.govresearchgate.net While some research has focused on targets like C-RAF kinase, a vast number of other kinases involved in various diseases remain to be explored. nih.govnih.gov Screening quinolinone libraries against broad kinase panels could identify novel inhibitors for cancers and inflammatory diseases. nih.gov

Neurodegenerative Diseases: Certain quinolinone analogues have demonstrated efficacy in cellular models of Amyotrophic Lateral Sclerosis (ALS) by preventing protein mislocalization and aggregation. mq.edu.au This opens up a promising avenue for investigating this compound derivatives as potential therapeutics for ALS, Alzheimer's, and Parkinson's diseases. Research has identified the GABA-A receptor as a possible target in this context. dtic.mil

Antiviral and Antiparasitic Agents: The quinoline core is famous for its role in antimalarial drugs, and newer derivatives have shown activity against HIV by inhibiting enzymes like reverse transcriptase. mdpi.comresearchgate.net Given the urgent need for new antimicrobial and antiviral drugs, screening this compound libraries against a wide range of pathogens, including viruses, bacteria, and parasites, could yield novel therapeutic leads. researchgate.net

Design of Highly Selective Agents Based on Refined SAR Insights

As the understanding of the structure-activity relationships (SAR) of quinolinones deepens, so does the ability to design highly selective drugs. Selectivity is crucial for minimizing off-target effects and improving the safety profile of a therapeutic agent. Future research will focus on fine-tuning the structure of this compound to achieve exquisite target specificity.

This will be achieved by:

Systematic Structural Modifications: SAR studies have shown that the biological activity of quinolinones can be significantly altered by adding different substituents to the core ring structure. who.int For example, the presence and position of halogen atoms or methoxy (B1213986) groups can dramatically influence potency and selectivity. who.intnih.gov Future work will involve the systematic synthesis and testing of derivatives of this compound to build detailed SAR models.

Exploiting Target-Specific Interactions: High-resolution structural data from X-ray crystallography of quinolinone derivatives bound to their targets can reveal key molecular interactions. researchgate.net This information allows for the rational design of new compounds that optimize these interactions, enhancing binding affinity and selectivity for the target protein over closely related ones. nih.govresearchgate.net

Hybrid Molecule Design: Another advanced strategy involves creating hybrid molecules that combine the quinolinone scaffold with another pharmacophore known to bind to a specific target. mdpi.com This approach can lead to multi-target agents or compounds with significantly enhanced selectivity for a single biological target.

By pursuing these future directions, the scientific community can continue to build upon the therapeutic promise of the quinolinone scaffold, potentially leading to the development of novel and highly effective medicines based on the this compound framework.

Q & A

Q. Key factors affecting yield :

- Temperature control (80–120°C for cyclization).

- Solvent choice (polar aprotic solvents like DMF enhance reactivity).

- Purification via column chromatography or recrystallization to isolate the product .

How is the structure of this compound validated using spectroscopic and chromatographic methods?

Q. Basic

- NMR Spectroscopy :

- Mass Spectrometry : Molecular ion [M+H]⁺ matches the molecular weight (e.g., 203.2 g/mol), with fragmentation patterns consistent with quinolinone scaffolds .

- HPLC : Purity >95% confirmed using C18 columns with UV detection at 254 nm .

What experimental strategies are employed to study the compound’s interaction with biological targets?

Q. Advanced

- Enzyme inhibition assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for kinase or protease targets) .

- Molecular docking : Predict binding modes using software like AutoDock, guided by crystallographic data from related quinolinones .

- Cellular uptake studies : Use fluorescence labeling (e.g., FITC conjugation) to track intracellular localization via confocal microscopy .

Data interpretation : Correlate structural features (e.g., methoxy group) with activity using SAR models .

How can contradictions in reported biological activity data be resolved?

Q. Advanced

- Standardize assay conditions : Variations in buffer pH, temperature, or cell lines may explain discrepancies. For example, IC₅₀ values for kinase inhibition can vary by 10-fold across studies .

- Control for stereochemistry : Ensure enantiopurity, as racemic mixtures may obscure activity .

- Meta-analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers .

What crystallographic techniques are used to determine the compound’s structure, and how is refinement performed?

Q. Advanced

- Single-crystal X-ray diffraction : Data collected at 100 K using Mo-Kα radiation (λ = 0.71073 Å). SHELX programs (SHELXD for solution, SHELXL for refinement) are standard .

- Refinement steps :

- Validation : R-factor < 0.05 and wR₂ < 0.15 indicate high accuracy .

How do solubility and stability profiles impact formulation for in vivo studies?

Q. Basic

- Solubility :

- Water solubility is low (<1 mg/mL); use co-solvents (e.g., DMSO or cyclodextrins) .

- pH-dependent stability: Degrades rapidly in acidic conditions (t₁/₂ < 24 hrs at pH 2) .

- Storage : Lyophilized powders stored at -20°C retain stability >6 months .

How can reaction yields be optimized by modifying substituents on the quinolinone core?

Q. Advanced

- Electron-withdrawing groups (e.g., -F at C8) enhance cyclization efficiency by stabilizing intermediates .

- Steric hindrance : Bulky substituents (e.g., ethyl at C1) reduce reaction rates; optimize via microwave-assisted synthesis .

- Catalysis : Use Pd/C or CuI for cross-coupling reactions to introduce aryl groups .

What analytical techniques validate purity and identity in batch-to-batch consistency?

Q. Advanced

- LC-MS/MS : Quantify impurities (<0.1%) and confirm molecular weight .

- DSC/TGA : Monitor thermal decomposition profiles (onset ~200°C) to detect polymorphic variations .

- Elemental analysis : Carbon/nitrogen ratios within ±0.3% of theoretical values .

How are pharmacokinetic properties evaluated in preclinical models?

Q. Advanced

- In vitro ADME :

- Microsomal stability : Incubate with liver microsomes; calculate half-life using LC-MS .

- Plasma protein binding : Ultrafiltration assays quantify free fraction .

- In vivo PK : Administer orally to rodents; plasma concentrations measured via LC-MS at timed intervals .

How do computational methods predict reactivity and regioselectivity in derivatization?

Q. Advanced

- DFT calculations : Gaussian software computes frontier molecular orbitals to predict electrophilic attack sites (e.g., C5/C7 positions) .

- Molecular dynamics : Simulate solvent effects on reaction pathways (e.g., DMSO vs. ethanol) .

- Machine learning : Train models on existing quinolinone datasets to predict reaction outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.